N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide
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Description
N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C22H26N2O and its molecular weight is 334.463. The purity is usually 95%.
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Mechanism of Action
Target of Action
Adamantane derivatives are known to interact with various biological targets, including proteins and enzymes, due to their unique structure and properties .
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating enzymatic activity .
Biochemical Pathways
Adamantane derivatives can influence various biochemical processes, including signal transduction, metabolic pathways, and cellular homeostasis .
Pharmacokinetics
Adamantane derivatives are generally known for their lipophilic nature, which can influence their absorption and distribution within the body .
Result of Action
Adamantane derivatives can induce various cellular responses, including changes in cell morphology, alterations in gene expression, and modulation of cellular functions .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of adamantane derivatives .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-cyano-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-15(22-11-17-7-18(12-22)9-19(8-17)13-22)24-21(25)20(14-23)10-16-5-3-2-4-6-16/h2-6,10,15,17-19H,7-9,11-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWWBERJUGVXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C(=CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.